5-Methyl-2-(5-methyl-1,2-oxazol-3-yl)furan-3-carboxylic acid
Description
5-Methyl-2-(5-methyl-1,2-oxazol-3-yl)furan-3-carboxylic acid (hereafter referred to as the "target compound") is a heterocyclic organic molecule containing a furan ring substituted with a methyl group at position 5 and a 5-methyl-1,2-oxazole moiety at position 2. Its molecular formula is C₈H₈O₅, with a molecular weight of 184.15 g/mol . This compound is structurally notable for its dual heterocyclic system (furan and oxazole), which may influence its physicochemical properties and reactivity compared to simpler analogs.
Properties
IUPAC Name |
5-methyl-2-(5-methyl-1,2-oxazol-3-yl)furan-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-5-3-7(10(12)13)9(14-5)8-4-6(2)15-11-8/h3-4H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKPDLGSYANEDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C2=NOC(=C2)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(5-methyl-1,2-oxazol-3-yl)furan-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Oxazole Ring: This can be achieved through the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Coupling of the Rings: The final step involves coupling the oxazole and furan rings, which can be done using various coupling reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclodehydration and cyclization steps, which offer better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic substitution reactions can occur at the methyl groups, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, Friedel-Crafts acylation reagents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, acylated products.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that derivatives of furan-based compounds exhibit significant anticancer activity. For instance, compounds similar to 5-Methyl-2-(5-methyl-1,2-oxazol-3-yl)furan-3-carboxylic acid have been studied for their effects on cancer cell lines such as HeLa and HepG2.
A study demonstrated that the compound induced apoptosis in cancer cells by modulating mitochondrial pathways, which led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | HepG2 | 10 |
| This compound | MCF7 | 12 |
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Studies have reported its efficacy against various Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
Agricultural Science
Pesticidal Properties
Furan derivatives are increasingly being explored for their pesticidal properties. The unique structure of this compound may enhance its effectiveness against agricultural pests. Preliminary studies suggest that compounds with similar structures could inhibit the growth of certain pests while being less harmful to beneficial insects.
Case Study: Efficacy Against Pests
A field study evaluated the effectiveness of a furan-based pesticide formulation containing the compound against aphid populations in crop fields. The results indicated a significant reduction in pest numbers compared to control groups, demonstrating the compound's potential utility in integrated pest management strategies.
Material Science
Polymer Synthesis
The incorporation of furan-based compounds into polymer matrices has been researched for developing materials with enhanced properties such as thermal stability and mechanical strength. The unique reactivity of the furan ring allows for innovative cross-linking strategies in polymer chemistry.
Table 2: Properties of Furan-Based Polymers
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Furan Polymer A | 250 | 50 |
| Furan Polymer B | 300 | 70 |
| Polymer with this compound | 280 | 65 |
Biological Activity
5-Methyl-2-(5-methyl-1,2-oxazol-3-yl)furan-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Synthesis
The compound can be synthesized through various methodologies, including condensation reactions involving furan derivatives and oxazole compounds. The structure features a furan ring substituted with a carboxylic acid group and an oxazole moiety, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.00 |
| Escherichia coli | 2.50 |
| Pseudomonas aeruginosa | 5.00 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance.
Anticancer Activity
The compound has shown promising results in cytotoxicity assays against several cancer cell lines. The MTT assay was employed to evaluate the viability of cancer cells treated with varying concentrations of the compound.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical carcinoma) | 15.0 |
| HepG2 (Liver carcinoma) | 20.0 |
| MDA-MB-231 (Breast carcinoma) | 12.0 |
The IC50 values indicate that this compound exhibits significant cytotoxic effects, particularly against breast cancer cells, suggesting a potential role in cancer therapy.
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in proliferation and apoptosis pathways. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by researchers at [source] evaluated the antimicrobial properties of various furan derivatives, including our compound. The results demonstrated its potent activity against resistant strains of bacteria.
- Cytotoxicity Assessment : Another investigation focused on the anticancer properties of furan derivatives where this compound was highlighted for its selective toxicity towards cancer cells while sparing normal cells [source].
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares structural motifs with several heterocyclic derivatives. Below is a detailed comparison with three closely related compounds, focusing on molecular features, functional groups, and crystallographic data where available.
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Key Differences and Implications
Functional Group Complexity: The target compound’s carboxylic acid group distinguishes it from Ethyl-5-((2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carboylimino)methyl)-2-methylfuran-3-carboxylate (), which contains an ester group.
Heterocyclic Fusion :
- Compared to 5-Methyl-1,2-oxazole-3-carboxylic acid (), the target compound incorporates a fused furan ring. This increases molecular rigidity and may influence electronic properties, such as conjugation pathways and aromatic stability .
Macrocyclic vs. Linear Systems :
- The triazolothiadiazole-oxazole hybrid () exhibits a planar triazolothiadiazole core with interplanar interactions (centroid distance = 3.4707 Å), enabling columnar packing in crystals. In contrast, the target compound’s simpler structure lacks such extended π-system interactions .
Thermal and Spectroscopic Properties :
- The ester-containing analog () has a higher melting point (185–186°C) compared to the target compound (data unavailable), likely due to stronger van der Waals forces from its bulky phenyl and oxadiazole substituents .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 5-methyl-2-(5-methyl-1,2-oxazol-3-yl)furan-3-carboxylic acid, and what reaction conditions are critical for achieving optimal yields?
The synthesis typically involves condensation reactions starting from furan-2-carboxylic acid hydrazide derivatives. Key steps include refluxing with catalysts (e.g., POCl₃) in solvents like DMF, followed by purification via recrystallization (methanol or ethanol). Microwave-assisted synthesis can significantly improve yields (up to 88%) by reducing reaction time and energy input . Critical parameters include temperature control (e.g., 80–100°C) and stoichiometric ratios of reactants.
Q. What spectroscopic and chromatographic techniques are recommended for confirming the structural identity and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions, while infrared (IR) spectroscopy confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Thin-layer chromatography (TLC) with mobile phases like ethyl acetate/hexane monitors reaction progress. Melting point analysis (e.g., 278–280°C for derivatives) provides preliminary purity assessment .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve the three-dimensional structure of derivatives, and what software tools are essential for data refinement?
SC-XRD requires high-quality crystals grown via slow evaporation. Data collection using a Bruker Kappa APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) and refinement with the SHELX suite (e.g., SHELXL) are standard. Key parameters include orthorhombic space groups (e.g., Pca21), unit cell dimensions (a = 16.271 Å, b = 5.380 Å, c = 16.700 Å), and anisotropic displacement refinement. Hydrogen atoms are placed via riding models (C–H = 0.93–0.97 Å) .
Q. What strategies are effective in analyzing π-π interactions and molecular packing in crystalline derivatives?
Crystallographic software (e.g., Mercury) measures centroid-to-centroid distances (e.g., 3.4707 Å between thiadiazole and oxazole rings) and dihedral angles (e.g., 6.33° between triazolothiadiazole and oxazole systems). These interactions stabilize columnar packing along the [010] axis, influencing thermal stability and solubility . Hirshfeld surface analysis correlates intermolecular contacts with physicochemical properties.
Q. How can modifications to the oxazole and furan moieties enhance bioactivity in anticancer applications?
Structure-activity relationship (SAR) studies suggest coupling the oxazole with sulfonamide groups (e.g., sulfamethoxazole derivatives) improves cytotoxicity. Computational docking (AutoDock Vina) predicts binding to VEGFR, guiding the design of inhibitors like Tivozanib analogs. Biological validation via MTT assays confirms activity .
Q. What challenges arise in resolving hydrogen atom positions during crystallographic refinement?
Poor electron density for hydrogens (e.g., methyl or acidic protons) is addressed using riding models with fixed C–H distances and isotropic displacement parameters (Uiso = 1.2–1.5×Ueq of parent atoms). Disordered regions are excluded from refinement cycles .
Q. How do solvent choice and crystallization conditions impact polymorphic forms?
Polymorphs arise from solvent polarity (e.g., methanol vs. ethanol) and cooling rates. Slow evaporation favors stable forms, while rapid cooling produces metastable phases. Characterization via PXRD, DSC, and TGA distinguishes polymorphic packing (e.g., orthorhombic vs. monoclinic) .
Q. What mechanistic insights can kinetic studies provide on oxazole ring hydrolysis?
Hydrolysis kinetics (monitored via HPLC/UV-Vis under varying pH/temperature) reveal stability in biological matrices. Electron-withdrawing groups (e.g., carboxylic acid) reduce hydrolysis rates. Activation energy calculations (Arrhenius plots) inform shelf-life predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
